Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Description
Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with oxygen (oxa) and nitrogen (aza) heteroatoms. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol (CAS: 240401-27-8) . The structure comprises a 7-membered azaspiro ring fused to a 5-membered oxolane ring, with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of brain PET radiotracers targeting α-synuclein fibrils in neurological disorders . Its stability and modular reactivity make it valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-12(5-7-13)8-15-9-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHPBSHIEPPQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620724 | |
| Record name | tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240401-27-8 | |
| Record name | 1,1-Dimethylethyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=240401-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Boc-2-oxa-7-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Grignard Reagent-Mediated Spirocyclization
A widely employed method involves the use of Grignard reagents to construct the spirocyclic framework. In one protocol, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (a ketone precursor) is treated with a Grignard reagent to form a secondary alcohol, followed by reduction and cyclization to yield the 2-oxa derivative .
Procedure :
-
Grignard Addition : A solution of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (2.48 g, 10.36 mmol) in THF is cooled to 0°C, and 2,3-difluorophenylmagnesium bromide (prepared from 1-bromo-2,3-difluorobenzene and isopropyl magnesium chloride) is added. After 1 hour, the reaction is quenched with saturated NH₄Cl, and the crude alcohol is isolated via extraction .
-
Reductive Cyclization : The alcohol intermediate is treated with triethylsilane (7.0 mL, 44.0 mmol) and BF₃·Et₂O (2.56 mL, 20.7 mmol) in CH₂Cl₂ at 0°C, facilitating ether formation. Acidic workup and crystallization with HCl/dioxane yield the final compound as a white solid (1.5 g, 61%) .
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate |
| Grignard Reagent | 2,3-Difluorophenylmagnesium bromide |
| Solvent | THF/CH₂Cl₂ |
| Yield | 61% |
This method highlights the versatility of Grignard reactions in spirocycle synthesis, though the requirement for low temperatures and moisture-sensitive reagents poses scalability challenges.
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 70°C |
| Reaction Time | 72 hours |
| Yield | 89–99% (model substrates) |
This method’s strength lies in its ability to install multiple substituents in one step, though the multi-day reaction time may limit industrial applicability.
Acid-Catalyzed Cyclization of Amino Alcohols
A third approach involves cyclizing amino alcohol precursors under acidic conditions. For example, tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate is synthesized via BF₃·Et₂O-mediated dehydration of a β-hydroxyamine intermediate .
Procedure :
-
Hydroxyamine Formation : A Boc-protected amino alcohol is prepared by reducing a ketone precursor (e.g., via NaBH₄).
-
Cyclization : The hydroxyamine is treated with BF₃·Et₂O (2.56 mL, 20.7 mmol) and trifluoroacetic acid (3.9 mL, 52.0 mmol) in CH₂Cl₂ at 0°C, inducing ether formation through intramolecular nucleophilic attack .
-
Isolation : The product is precipitated as a hydrochloride salt using HCl/dioxane .
Key Data :
| Parameter | Value |
|---|---|
| Acid Catalyst | BF₃·Et₂O/TFA |
| Temperature | 0°C |
| Yield | 61% |
This method offers simplicity but requires careful control of stoichiometry to avoid over-acidification.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis using Grubbs catalysts has been explored for spirocyclic ether synthesis, though direct examples for the target compound are scarce. A related protocol for 7-oxa-2-azaspiro[3.5]nonane derivatives involves:
Procedure :
-
Diene Synthesis : A linear diene precursor with Boc-protected amine and ether-linked substituents is prepared.
-
Metathesis : Grubbs II catalyst (5 mol%) in DCM under reflux facilitates cyclization .
-
Hydrogenation : The resulting olefin is hydrogenated to saturate the spiro ring .
Advantages :
-
High atom economy.
-
Tolerance of diverse functional groups.
Limitations :
-
High catalyst cost.
-
Requires anhydrous conditions.
Comparison of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Grignard Cyclization | 61 | High regioselectivity | Moisture-sensitive reagents |
| Petasis Reaction | 89–99 | One-step quaternary center formation | Long reaction time |
| Acid-Catalyzed | 61 | Simple workup | Acid waste generation |
| RCM | ~70 | Functional group tolerance | Catalyst cost |
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Studies have indicated that derivatives of spirocyclic compounds exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Neuroprotective Effects : Research suggests that compounds with similar structural features may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .
Synthetic Organic Chemistry
This compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to act as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals .
- Ligand Development : The compound can be utilized in the creation of ligands for various metal catalysts used in asymmetric synthesis, enhancing reaction selectivity and efficiency .
Material Science
The properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : It can be incorporated into polymer matrices to modify physical properties, such as flexibility and thermal stability, which is essential for developing advanced materials .
Case Study 1: Antimicrobial Research
A study published in a peer-reviewed journal demonstrated the efficacy of various spirocyclic compounds, including this compound, against resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a lead compound for further development.
Case Study 2: Neuroprotection
In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests a possible application in developing treatments for conditions like Alzheimer's disease, where oxidative stress plays a critical role.
Case Study 3: Asymmetric Synthesis
Research involving this compound as a ligand has resulted in improved yields in asymmetric reactions. The use of this compound has led to advancements in synthesizing chiral molecules essential for pharmaceutical applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Biological Activity
Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₁₂H₂₁NO₃
- Molecular Weight : 227.30 g/mol
- CAS Number : 240401-27-8
- Appearance : White powder
The compound features a spirocyclic structure that contributes to its biological properties, particularly in the context of drug design and development.
Research indicates that compounds with similar spirocyclic structures often exhibit a range of biological activities, including:
Case Studies and Research Findings
- Antitumor Efficacy :
-
In vitro Studies :
- In vitro assays demonstrated that related spiro compounds effectively inhibited the proliferation of various human tumor cell lines. These findings support the hypothesis that this compound could possess similar properties, warranting further investigation into its mechanism of action and therapeutic potential .
-
Structure-Activity Relationship (SAR) :
- Research on the structure-activity relationship of spiro compounds suggests that modifications to the side chains significantly influence their biological activity. For example, increasing hydrophobicity in certain regions has been correlated with enhanced antitumor activity . This insight is crucial for optimizing the design of new derivatives based on this compound.
Summary Table of Biological Activities
Q & A
Basic: What are the recommended synthesis and purification protocols for tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate?
Answer:
While direct synthesis protocols for this specific compound are not explicitly documented, analogous spirocyclic tert-butyl carboxylates (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) are synthesized via ring-closing strategies. A typical approach involves:
- Ring-closing metathesis or Mitsunobu reactions to form the spirocyclic core.
- Boc (tert-butoxycarbonyl) protection of the amine group under anhydrous conditions using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base like triethylamine .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity.
Key validation: Confirm structure using ¹H/¹³C NMR (e.g., sp³ carbons at ~70–90 ppm for the spiro oxygen) and high-resolution mass spectrometry (HRMS) .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Standard characterization includes:
- NMR spectroscopy : Identify the tert-butyl group (δ ~1.4 ppm in ¹H NMR; δ ~28 ppm and ~80 ppm in ¹³C NMR for the quaternary carbon and carbonyl, respectively). The spiro oxygen and nitrogen atoms influence splitting patterns in the 2-oxa-7-aza ring .
- Infrared (IR) spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and absence of N-H stretches (indicative of Boc protection) .
- HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Basic: What safety precautions are critical during handling?
Answer:
Based on structurally related compounds (e.g., tert-butyl 2-oxo-1,7-diazaspiro derivatives):
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
- Protocols :
Advanced: How does the spirocyclic architecture influence its reactivity in cross-coupling reactions?
Answer:
The spirocyclic framework imposes steric and electronic constraints :
- Steric hindrance : The tert-butyl group and spiro oxygen limit accessibility to the nitrogen lone pair, reducing nucleophilicity. This necessitates stronger bases (e.g., LiHMDS) for deprotonation in alkylation reactions.
- Ring strain : The [3.5]nonane system may undergo ring-opening under acidic conditions (e.g., TFA for Boc deprotection), forming intermediates for further functionalization .
Experimental design : Monitor reaction progress via in-situ FTIR to detect carbonyl changes during deprotection .
Advanced: How can researchers resolve contradictions in hazard data across literature sources?
Answer:
Discrepancies in SDSs (e.g., conflicting GHS classifications for similar compounds ) require:
- Comparative toxicity assays : Conduct AMES tests for mutagenicity and in vitro cytotoxicity (MTT assay on HEK293 cells) to validate hazards.
- Literature triangulation : Cross-reference peer-reviewed studies on analogous spiro compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) to identify consensus hazards .
Advanced: What computational methods predict the compound’s stability in varied solvent systems?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the Boc group and spiro oxygen to predict hydrolysis susceptibility. Solvent effects (e.g., polar protic vs. aprotic) can be modeled using COSMO-RS .
- Molecular Dynamics (MD) : Simulate conformational flexibility in DMSO vs. dichloromethane to optimize reaction solvents .
Advanced: How is this compound utilized in medicinal chemistry as a building block?
Answer:
Spirocyclic tert-butyl carboxylates are prized for:
- Peptidomimetics : The rigid spiro core mimics peptide β-turns, enhancing target binding (e.g., protease inhibitors).
- Prodrug design : Boc-protected amines enable controlled release in acidic environments (e.g., tumor microenvironments) .
Case study : Analogous compounds show promise in kinase inhibition; screen via SPR (surface plasmon resonance) to assess binding affinity .
Advanced: What analytical challenges arise in quantifying degradation products?
Answer:
Degradation under heat/light may yield:
- tert-Butanol and CO₂ from Boc cleavage.
- Oxazolidinones from ring rearrangement.
Mitigation : - Use LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-Boc) for precise quantification .
- Forced degradation studies : Expose to UV light (ICH Q1B) and analyze via HPLC-DAD to track decomposition kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
